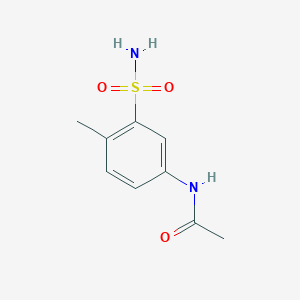![molecular formula C24H23N5O3 B2553879 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-03-6](/img/structure/B2553879.png)
8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" belongs to a class of molecules that are structurally related to imidazo[2,1-f]purinones. These molecules are of significant interest due to their biological activity, particularly as A(3) adenosine receptor antagonists. The structure-activity relationship (SAR) studies of these compounds aim to enhance their potency and selectivity by exploring different substitutions at various positions on the core structure .
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purinones involves a series of steps starting from simpler precursors. For instance, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, which share a similar xanthine core with the compound , has been described in the literature. These processes typically include the formation of intermediate compounds, which are then further modified through reactions such as alkylation to achieve the desired substitutions at specific positions on the purine ring .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purinones is characterized by a purine ring system that can be modified at various positions to alter the molecule's properties. Docking and 3D-QSAR studies have been used to investigate the binding disposition of these compounds to the A(3) adenosine receptor, providing insights into how different substitutions affect their interaction with the receptor .
Chemical Reactions Analysis
The chemical reactivity of imidazo[2,1-f]purinones is influenced by the substituents present on the purine core. The introduction of different functional groups can lead to a variety of intermolecular interactions, which can be analyzed quantitatively. For example, the study of a related compound, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, revealed an anisotropic distribution of interaction energies, including coulombic and dispersion forces, which are crucial for the molecule's stabilization and crystal packing .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purinones are closely related to their molecular structure. The presence of hydrogen bonds and stacking motifs in the crystal packing of these compounds suggests that they may have unique electrostatic and dispersion energy contributions, which could be exploited in the design of new materials. The layered crystal packing observed in some of these molecules indicates that they may have potential applications in various fields, including material science .
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Phosphodiesterase Activity
Compounds related to 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and biologically evaluated for their receptor affinity and enzyme inhibitory properties. These compounds, including octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines, were investigated for their binding properties to serotonin receptors (5-HT1A, 5-HT6, 5-HT7) and dopamine receptors (D2), as well as for their inhibitory potencies against phosphodiesterases PDE4B1 and PDE10A (Zagórska et al., 2016).
Synthesis and Pharmacological Evaluation
The compound has been a part of studies focusing on the synthesis and pharmacological evaluation of its derivatives. For instance, N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives of 1,3-dimethyl-6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid were synthesized and evaluated. The derivatives displayed potent ligand activity for the 5-HT(1A) receptor and indicated potential anxiolytic/antidepressant activities in preclinical studies (Zagórska et al., 2009).
Antagonistic Activity on Adenosine Receptors
The derivatives of the compound have been reported to exhibit antagonistic activity on adenosine receptors, notably the A3 adenosine receptors. Synthesis and biological evaluation of new 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones revealed compounds with potent and selective antagonistic properties on A3 adenosine receptors (Baraldi et al., 2005).
Eigenschaften
IUPAC Name |
6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-14-9-5-6-10-17(14)13-27-22(31)20-21(26(4)24(27)32)25-23-28(15(2)16(3)29(20)23)18-11-7-8-12-19(18)30/h5-12,30H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWPYHPWMCRXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4C5=CC=CC=C5O)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


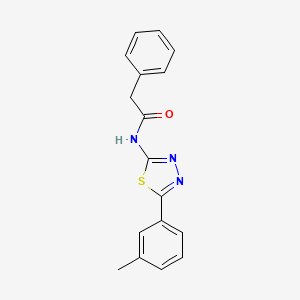

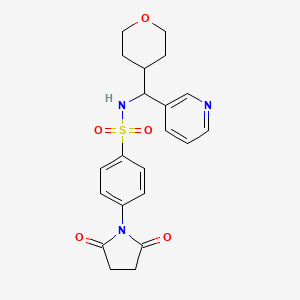
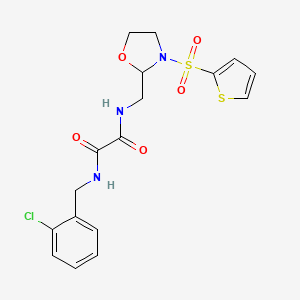
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)

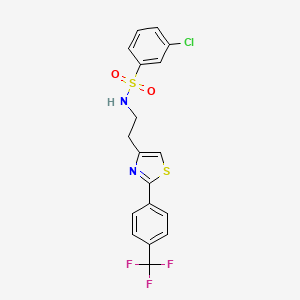

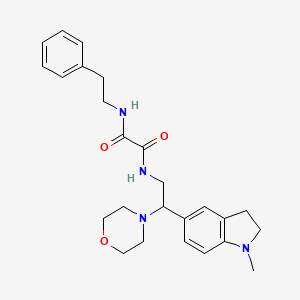
![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)

![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)
